Methyl 6-amino-3-ethoxy-2-fluorobenzoate
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Overview
Description
“Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is a chemical compound with the CAS Number: 1179133-84-6 . It has a molecular weight of 213.21 and its molecular formula is C10H12FNO3 . The compound is typically stored at 4°C and is available in powder form .
Molecular Structure Analysis
The InChI code for “Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is 1S/C10H12FNO3/c1-3-15-7-5-4-6 (12)8 (9 (7)11)10 (13)14-2/h4-5H,3,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 6-amino-3-ethoxy-2-fluorobenzoate” is a powder that is stored at 4°C . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Reactivity in Shikimic Acid Derivatives
Studies exploring the reactivity of similar benzoate derivatives have implications for synthesizing novel compounds with potential applications in biochemistry and drug development. For instance, the work on the regio- and stereo-selective epoxidation of methyl 3,4-dihydrobenzoate highlights synthetic pathways for producing 6-substituted shikimic acid derivatives, which are important in studying the biosynthesis of aromatic amino acids via the shikimic acid pathway (S. Bowles et al., 1989).
Fluorogenic Chemosensors
Research on o-aminophenol-based fluorogenic chemosensors, such as the synthesis of methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, demonstrates applications in detecting metal ions with high selectivity and sensitivity. This has potential utility in environmental monitoring, bioimaging, and understanding metal ion dynamics in biological systems (Xingpei Ye et al., 2014).
Quinoline Derivatives Synthesis
The synthesis and transformation of quinoline derivatives, exploring reactions with aminobenzoic acids and ethyl 4-aminobenzoate, highlight the creation of novel compounds with potential applications in fluorescent probes for studying biological systems and as antioxidants or radioprotectors (I. Aleksanyan & L. Hambardzumyan, 2013).
Fluorinated Benzothiazole Analogues
The study of fluorinated benzothiazole analogues, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, reveals potent and selective antitumor properties. These compounds are explored for their cytotoxicity in various cancer cell lines, highlighting the potential for developing new anticancer agents (I. Hutchinson et al., 2001).
Radiosynthesis of Fluorinated Amino Acids
Research on the radiosynthesis of fluorinated amino acids, such as 6-fluoro-3,4-dihydroxy-l-phenylalanine, for use in PET imaging, indicates the importance of these compounds in neurologic and oncologic diagnostics, providing insights into disease mechanisms and therapeutic effects (F. Wagner et al., 2009).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 6-amino-3-ethoxy-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLNIKAAIDRINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)N)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-3-ethoxy-2-fluorobenzoate |
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